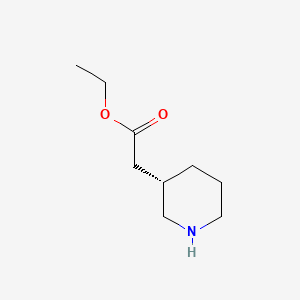

(S)-Piperidin-3-YL-acetic acid ethyl ester

Description

Significance of Enantiomerically Pure Heterocyclic Scaffolds

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to drug discovery. researchgate.netjmchemsci.comnih.gov The structural diversity and versatility of these scaffolds make them ideal building blocks for designing new therapeutic agents. nih.gov In medicinal chemistry, achieving enantiomeric purity is often critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure heterocyclic scaffolds allows for the creation of drugs with improved selectivity and efficacy, minimizing off-target effects. rsc.org The innovation of synthetic methods that provide rapid and efficient access to functionalized, stereochemically defined heterocycles is a significant driver in the pharmaceutical industry, expanding the chemical space available for drug development. researchgate.netjmchemsci.com

Overview of Piperidine (B6355638) Ring Systems as Core Structures in Bioactive Molecules

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in FDA-approved pharmaceuticals and natural alkaloids. researchgate.netwikipedia.org Its prevalence stems from its unique chemical structure, which can be readily functionalized to interact with a wide array of biological targets. researchgate.netresearchgate.net Piperidine derivatives are known to exhibit a broad spectrum of bioactivities, including applications as anticancer, antimicrobial, anti-inflammatory, and central nervous system agents. researchgate.netnih.gov The piperidine scaffold is a key component in numerous drugs, highlighting its importance in medicinal chemistry. researchgate.netrsc.org The development of methods to synthesize and modify the piperidine ring is an ongoing area of intense research. nih.govrsc.org

Contextualizing (S)-Piperidin-3-YL-acetic acid ethyl ester as a Chiral Building Block

This compound is a specific chiral building block, or synthon, valued in organic synthesis. As a bifunctional molecule, it possesses a secondary amine within the piperidine ring and an ethyl ester group, allowing for a variety of chemical transformations. Its defined stereochemistry at the C3 position makes it a crucial intermediate for the asymmetric synthesis of more complex molecules. This compound is particularly noted for its role as an intermediate in the development of novel pharmaceuticals, such as analgesics and anti-inflammatory agents. chemimpex.com The hydrochloride salt form is often used to enhance its solubility for applications in medicinal chemistry. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 2-[(3S)-piperidin-3-yl]acetate | lgcstandards.com |

| Molecular Formula | C₉H₁₇NO₂ | lgcstandards.comcymitquimica.com |

| Molecular Weight | 171.24 g/mol | lgcstandards.com |

| InChI Key | NUFQPPPCFKZWRT-QRPNPIFTSA-N | sigmaaldrich.com |

| CAS Number | 1796934-51-4 | lgcstandards.com |

| Appearance | Solid | cymitquimica.com |

This table is interactive. Click on the headers to sort the data.

Research Trajectories and Future Perspectives for Piperidine-Based Synthons

The future of piperidine-based synthons in drug discovery and organic synthesis appears robust and dynamic. Research is increasingly focused on developing novel, efficient, and stereoselective methods for the synthesis and functionalization of the piperidine core. nih.gov Continuous flow protocols are being developed to allow for the rapid and scalable synthesis of enantioenriched piperidine derivatives. acs.org There is a significant emphasis on creating piperidine-based compounds with enhanced therapeutic profiles and high selectivity for specific biological targets. rsc.org The exploration of piperidine and its derivatives as scaffolds for new anticancer agents and other therapeutics continues to be a promising area, with ongoing studies investigating their molecular mechanisms of action. nih.gov These research efforts are expected to lead to the development of next-generation pharmaceuticals with improved efficacy.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-Ethyl 2-(piperidin-3-yl)acetate |

| ethyl 2-[(3S)-piperidin-3-yl]acetate |

| 2-(Piperidin-3-yl)acetic acid ethyl ester hydrochloride |

| Acetazolamide |

| Anabasine |

| Brinzolamide |

| Coniine |

| Dorzolamide |

| Lobeline |

| Piperine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(3S)-piperidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFIWCWTENIBKC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Piperidin 3 Yl Acetic Acid Ethyl Ester

Strategic Route Design and Retrosynthetic Analysis for (S)-Piperidin-3-YL-acetic acid ethyl ester

Evaluation of Convergent vs. Linear Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Linear | Conceptually simple, easier to plan for less complex targets. | Lower overall yield in long sequences, a single failed step can halt the entire synthesis. |

| Convergent | Higher overall yield, allows for parallel synthesis of fragments, more flexible. | Requires more complex planning and fragment coupling strategies. |

For a molecule of moderate complexity like this compound, a convergent approach, particularly for large-scale production, would likely be more advantageous.

Development of Efficient and Scalable Synthetic Pathways

An efficient and scalable synthetic pathway must consider factors such as the cost and availability of starting materials, the number of synthetic steps, the robustness and safety of the reactions, and the ease of purification.

A promising scalable route to this compound could be based on the asymmetric hydrogenation of a suitable pyridine (B92270) precursor. Recent advances have demonstrated the rhodium-catalyzed asymmetric hydrogenation of substituted pyridines to yield chiral piperidines with high enantioselectivity. snnu.edu.cnacs.org

Proposed Scalable Route:

Preparation of Precursor: Synthesis of ethyl 2-(pyridin-3-yl)acetate from commercially available starting materials.

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of the pyridine ring using a chiral phosphine (B1218219) ligand (e.g., a derivative of Josiphos or PhanePhos) to directly generate the (S)-enantiomer of the piperidine (B6355638) ring. This step is crucial for establishing the stereochemistry in a highly efficient and atom-economical manner.

Purification: Purification of the final product, potentially through crystallization of a salt to enhance enantiomeric purity.

This approach is highly attractive for large-scale synthesis due to the use of catalytic amounts of the chiral source and the often-high yields and selectivities achieved in asymmetric hydrogenations. The scalability of such processes has been demonstrated for the synthesis of other chiral piperidine-containing active pharmaceutical ingredients. snnu.edu.cn

Chemoenzymatic and Hybrid Synthetic Protocols

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to achieve high efficiency and stereoselectivity. For the synthesis of this compound, the most prominent chemoenzymatic strategy is the kinetic resolution of a racemic mixture of piperidin-3-yl-acetic acid ethyl ester. This approach utilizes the stereospecificity of enzymes, typically lipases or proteases, to selectively react with one enantiomer over the other.

A common method involves the enzymatic hydrolysis of the racemic ester. In this process, an enzyme like a lipase (B570770) selectively catalyzes the hydrolysis of the (R)-enantiomer of the ethyl ester to its corresponding carboxylic acid, (R)-Piperidin-3-YL-acetic acid. The desired this compound remains unreacted. The significant difference in the chemical properties of the resulting acid and the unreacted ester allows for their straightforward separation.

Alternatively, enzymatic acylation can be employed on a racemic precursor alcohol, followed by chemical steps to complete the synthesis. The success of these resolutions is highly dependent on the choice of enzyme, solvent, and reaction conditions, which are optimized to maximize both the conversion and the enantiomeric excess (e.e.) of the product. While specific chemoenzymatic routes for this exact ester are not extensively documented in dedicated publications, the principles are well-established through the resolution of similar piperidine esters and amino acid esters. whiterose.ac.uknih.gov Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently used for such transformations due to their broad substrate tolerance and high stereoselectivity. nih.govresearchgate.net

Table 1: Representative Enzymes and Conditions for Kinetic Resolution of Esters This table is illustrative of typical conditions used for chemoenzymatic resolutions of chiral esters and piperidine derivatives.

| Enzyme Source | Reaction Type | Typical Solvent | Acylating Agent (if applicable) | Typical Outcome |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Hydrolysis / Acylation | Toluene, Hexane | Vinyl acetate (B1210297) | High enantioselectivity (e.e. >95%) |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Phosphate Buffer / Toluene | N/A | Good to excellent selectivity |

| α-Chymotrypsin | Hydrolysis | Aqueous Buffer | N/A | High specificity for L-amino acid esters |

Mechanistic Investigations of Key Bond-Forming Reactions in the Synthesis of this compound

The synthesis of this compound hinges on two critical transformations: the formation of the piperidine ring and the stereoselective installation of the acetic acid ethyl ester group at the C3 position. Mechanistic studies of analogous systems provide insight into these key bond-forming reactions.

A primary strategy for creating the chiral piperidine core is the asymmetric hydrogenation of a corresponding pyridine or tetrahydropyridine (B1245486) precursor. For instance, the hydrogenation of substituted pyridinium (B92312) salts using chiral transition metal catalysts, such as those based on Iridium(I) or Rhodium(I), is a powerful method. mdpi.comsnnu.edu.cn Mechanistic studies suggest that the asymmetric hydrogenation of certain pyridinium salts proceeds via an outer-sphere dissociative mechanism. mdpi.com In this pathway, the catalyst, bearing a chiral ligand, coordinates with hydrogen and delivers it to the substrate in a stereocontrolled manner.

Another advanced C-C bond-forming method is the Rh-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This reaction can be used to couple a dihydropyridine (B1217469) substrate with a boronic acid to install a substituent at the 3-position. The proposed mechanism involves several steps:

Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition to the boronic acid.

Carbometalation: The resulting organorhodium species adds across one of the double bonds of the dihydropyridine ring in a highly regio- and enantioselective fashion. This step is crucial as it sets the stereocenter.

Protodemetalation: The rhodium-carbon bond is cleaved by a proton source (like water), yielding the 3-substituted tetrahydropyridine product and regenerating the active Rh(I) catalyst. acs.org

Subsequent reduction of the remaining double bond in the tetrahydropyridine intermediate, often via a standard hydrogenation with a catalyst like Palladium on carbon (Pd/C), yields the final saturated piperidine ring. snnu.edu.cnacs.org

Table 2: Mechanistic Overview of Key Synthetic Reactions for Chiral Piperidines

| Reaction Type | Catalyst System | Key Mechanistic Step | Purpose in Synthesis |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) or Rhodium(I) with chiral ligands | Stereoselective hydride transfer | Creation of chiral piperidine from prochiral pyridine/pyridinium precursor |

| Asymmetric Reductive Heck | Rh(I) with chiral ligands / Boronic Acid | Enantioselective carbometalation | Installation of C3-substituent with stereocontrol |

Stereochemical Control and Purity Assessment in S Piperidin 3 Yl Acetic Acid Ethyl Ester Synthesis

Techniques for Enantiomeric Excess Determination and Chiral Purity Validation

Ensuring the enantiomeric purity of (S)-Piperidin-3-YL-acetic acid ethyl ester is crucial for its application. The primary methods for determining enantiomeric excess (ee) and validating chiral purity involve chromatographic techniques. registech.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most prevalent and reliable technique for separating and quantifying enantiomers. registech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For piperidine (B6355638) derivatives, which may lack a strong chromophore for UV detection, a pre-column derivatization step is often employed. nih.govresearchgate.net A chiral derivatizing agent can be used to form diastereomers that are separable on a standard achiral column, or a derivatizing agent can be added to introduce a chromophore, enhancing detectability on a chiral column. nih.govsigmaaldrich.com

A typical validation of a chiral purity method follows International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, precision, linearity, accuracy, and sensitivity for the undesired enantiomer. registech.comnih.gov

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another powerful technique for enantiomeric separation. It offers high separation efficiency and requires only a small amount of sample. Various chiral selectors can be added to the background electrolyte to facilitate the separation of enantiomers.

Gas Chromatography (GC): Chiral GC can also be used, typically after derivatization of the amine and ester functionalities to increase volatility. The use of a chiral capillary column allows for the separation of the enantiomers.

A summary of typical chiral HPLC method parameters for a related piperidine compound is presented below. nih.gov

| Parameter | Condition/Value |

|---|---|

| Technique | Chiral HPLC with pre-column derivatization |

| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rs) | > 4.0 between enantiomers |

Methodologies for Absolute Configuration Assignment of this compound

The unambiguous determination of the absolute configuration is a critical step in the characterization of a chiral molecule. Several powerful techniques are available for this purpose.

Single-Crystal X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. mdpi.comnih.gov The technique requires the formation of a suitable single crystal of the compound or a derivative. hindsinstruments.com For this compound, which may be an oil or difficult to crystallize, derivatization with a chiral auxiliary or formation of a salt with a chiral acid can facilitate the growth of high-quality crystals. nih.gov A recent study on related 3-(piperidin-3-yl)-1H-indole derivatives successfully used this method to assign the absolute configuration of the (R) and (S) enantiomers. mdpi.comnih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.netwikipedia.orgnih.gov Since enantiomers have mirror-image VCD spectra, this technique is highly sensitive to stereochemistry. nih.gov By comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum mechanical calculations (like Density Functional Theory, DFT), the absolute configuration can be confidently assigned. hindsinstruments.comwikipedia.org VCD is particularly useful for molecules in solution and for those that are difficult to crystallize. hindsinstruments.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: While NMR is not a primary method for absolute configuration determination, it can be used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). uff.br These agents induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra to known standards or through the formation of diastereomers with a known chiral auxiliary. uff.br

| Methodology | Principle | Requirement | Key Advantage |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Unambiguous 3D structure determination. mdpi.comnih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Solution or neat sample | Applicable to non-crystalline samples; powerful when combined with theoretical calculations. wikipedia.orgnih.gov |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra | Enantiopure chiral derivatizing agent | Can be used to determine enantiomeric ratio and assign relative configuration. uff.br |

Strategies for Preventing Racemization and Maintaining Enantiomeric Purity

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can be a significant issue. Several strategies can be employed to prevent this and maintain enantiomeric purity.

Control of pH and Temperature: The piperidine nitrogen in this compound is basic, and the stereocenter at C3 can be susceptible to epimerization under certain conditions. The proton alpha to the ester carbonyl group could also be labile under strongly basic conditions. Therefore, it is crucial to avoid harsh acidic or basic conditions, especially at elevated temperatures, during workup and purification steps. peptide.com

Use of Racemization-Free Coupling Reagents: If the synthesis involves the coupling of the piperidine moiety with another fragment, the choice of coupling reagent is critical. Certain peptide coupling reagents are known to cause racemization. rsc.org The addition of additives like HOBt (Hydroxybenzotriazole) can suppress racemization during amide bond formation. peptide.com Utilizing modern, racemization-free coupling reagents is a key strategy. rsc.org

Careful Purification: Purification methods must be chosen carefully to avoid racemization. For example, chromatography on silica (B1680970) gel, which can be slightly acidic, might cause issues for very sensitive compounds. Using a neutralized stationary phase or opting for alternative purification methods like crystallization can be beneficial.

Crystallization-Induced Resolution: Crystallization can be a powerful tool not only for purification but also for enhancing enantiomeric purity. nih.gov If the target compound forms a conglomerate (a physical mixture of enantiomerically pure crystals), it may be possible to selectively crystallize the desired enantiomer. mdpi.com Diastereomeric salt crystallization with a chiral resolving agent is a classical and effective method for separating enantiomers and can lead to very high enantiomeric excess. google.com

Derivatization and Functionalization Strategies of S Piperidin 3 Yl Acetic Acid Ethyl Ester

Regioselective Modifications of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it the most common site for initial derivatization.

The nitrogen atom can be readily functionalized through N-alkylation or N-acylation to introduce a variety of substituents. These reactions are fundamental in modifying the steric and electronic properties of the piperidine core, which can be crucial for biological activity. nih.gov

N-Alkylation involves the reaction of the piperidine nitrogen with alkyl halides or other electrophilic alkylating agents. For instance, N-methylation and N-benzylation have been explored for analogous piperidine structures. nih.gov These reactions typically proceed under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity.

N-Acylation introduces an acyl group by reacting the piperidine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This transformation converts the basic amine into a neutral amide, which can significantly alter the molecule's physicochemical properties. In some contexts, N-acylation and N-sulfonylation have been shown to be critical for modulating the biological potency of piperidine-based compounds. nih.gov An example includes the N-acetylation of a piperidine ester using acetic anhydride (B1165640) in the presence of a base like potassium carbonate. cdnsciencepub.com

Table 1: Examples of N-Acylation Reactions on Piperidine Scaffolds This table presents a generalized reaction based on literature examples.

| Reactant | Reagent | Product | Reference |

| Piperidine Ester | Acetic Anhydride, K₂CO₃ | N-Acetyl Piperidine Ester | cdnsciencepub.com |

| Piperidine Derivative | Acyl Chlorides / Sulfonyl Chlorides | N-Acyl / N-Sulfonyl Piperidine | nih.gov |

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen can also serve as a key element in the construction of more complex fused or spiro-heterocyclic systems. One such strategy involves the reaction with bifunctional electrophiles. For example, the reaction of a piperidine derivative with phthalic anhydride or its equivalents can lead to the formation of an N-aryl isoindoline-1,3-dione structure, effectively incorporating the piperidine into a larger, more rigid framework. bldpharm.com Another approach involves the acid-catalyzed reaction of piperidines with 2-oxazoline compounds to produce N-amidoethylpiperidine derivatives. google.com This reaction expands the substituent at the nitrogen position, offering a route to compounds with potential utility as pharmaceutical intermediates. google.com

Transformations at the Ester Moiety

The ethyl ester group is another versatile handle for functionalization, allowing for conversion into other key functional groups such as carboxylic acids, amides, and alcohols.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-piperidin-3-yl-acetic acid, under either acidic or basic conditions. This carboxylic acid is a pivotal intermediate for further modifications, most notably amidation. acrotein.com

The resulting acid can be coupled with a wide array of primary or secondary amines to form amide derivatives. This amide bond formation is a cornerstone of medicinal chemistry for building larger molecules and exploring structure-activity relationships (SAR). nih.gov The synthesis of 3-amido-3-aryl-piperidines, for example, highlights the importance of the amide linkage in creating potent bioactive compounds. nih.gov These coupling reactions are typically facilitated by standard peptide coupling reagents.

Table 2: Synthesis of Amide Derivatives This table illustrates the two-step sequence from ester to amide.

| Step | Starting Material | Reagents | Product | Reference |

| 1. Hydrolysis | (S)-Piperidin-3-yl-acetic acid ethyl ester | LiOH or HCl | (S)-Piperidin-3-yl-acetic acid | cdnsciencepub.comacrotein.com |

| 2. Amidation | (S)-Piperidin-3-yl-acetic acid | Amine (R-NH₂), Coupling Agent | (S)-2-(Piperidin-3-yl)acetamide derivative | nih.govnih.gov |

Reduction to Alcohol and Subsequent Oxidations

The ester functionality can be reduced to a primary alcohol, yielding (S)-2-(piperidin-3-yl)ethanol. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net The resulting alcohol provides a new site for derivatization.

The primary alcohol can then be subjected to oxidation reactions to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. For example, mild oxidation could produce (S)-2-(piperidin-3-yl)acetaldehyde, while stronger conditions would lead back to (S)-piperidin-3-yl-acetic acid. The catalytic oxidation of alcohols to aldehydes is a well-established transformation in organic synthesis. nih.gov

Modifications on the Piperidine Ring Carbon Skeleton

Direct functionalization of the saturated carbon framework of the piperidine ring is more challenging but offers a powerful route to novel analogs. researchgate.netnih.gov These advanced methods often rely on C-H activation or ring manipulation strategies.

One innovative approach is the selective Csp³–H amination to form new C-N bonds directly on the ring. For instance, iodine-catalyzed reactions initiated by visible light have been developed to achieve intramolecular C–H amination, enabling the synthesis of complex piperidine structures. acs.org Another strategy involves the oxidation of the piperidine ring itself. N-alkyl substituted 4-piperidones, for example, can be oxidized to the corresponding 2,3-dihydro-4-pyridones using reagents like mercuric acetate (B1210297). arkat-usa.org While these examples may not start from this compound directly, they demonstrate the feasibility of modifying the piperidine core to create unsaturated or further substituted systems, which represent a modern frontier in piperidine chemistry.

Stereoselective Introduction of Additional Stereocenters

The direct functionalization of the piperidine ring at positions adjacent to the nitrogen atom is often challenging. Specifically, the C3 position is electronically deactivated towards certain reactions like carbene C-H insertions due to the inductive effect of the nitrogen atom. nih.gov Consequently, indirect methods are often employed to achieve stereoselective functionalization at this position.

For instance, rhodium-catalyzed cyclopropanation of an N-Boc-tetrahydropyridine with an aryldiazoacetate can furnish a cyclopropane (B1198618) intermediate. Subsequent reductive ring-opening, often with a hydride source, can proceed with high regio- and stereoselectivity to yield the desired 3-substituted piperidine derivative. The choice of catalyst for the cyclopropanation step is critical in determining the enantioselectivity of the initial cyclopropane formation. nih.gov

| Catalyst | Aryldiazoacetate | Solvent | Temp (°C) | d.r. (Cyclopropanation) | ee (%) |

| Rh₂(R-DOSP)₄ | Methyl p-bromophenyldiazoacetate | Hexane | 0 | >30:1 | 93 |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Trichloroethyl p-bromophenyldiazoacetate | CH₂Cl₂ | 25 | 3.6:1 | 65 |

| Rh₂(R-TCPTAD)₄ | Trichloroethyl p-bromophenyldiazoacetate | CH₂Cl₂ | 25 | 11:1 | 93 |

| Rh₂(R-TPPTTL)₄ | Trichloroethyl p-bromophenyldiazoacetate | CH₂Cl₂ | 25 | 27:1 | 69 |

Table 1: Catalyst Screening for Asymmetric Cyclopropanation. This table is based on data for the functionalization of a related N-Boc-tetrahydropyridine and illustrates the influence of the catalyst on diastereoselectivity and enantioselectivity. nih.gov

Another potential avenue for introducing a new stereocenter is through the diastereoselective alkylation of the enolate derived from the ethyl acetate moiety. After protection of the piperidine nitrogen with a suitable bulky group, the ester can be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent reaction with an electrophile would be influenced by the existing stereocenter at C3 and the nature of the N-protecting group.

Functional Group Interconversions on the Piperidine Ring

Functional group interconversions on the piperidine ring of this compound are essential for creating a diverse range of derivatives. These transformations can target the nitrogen atom or the carbon backbone of the heterocyclic ring.

N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification. A plethora of reactions can be employed to introduce various substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation and N-Arylation: Standard procedures such as reductive amination or nucleophilic substitution with alkyl halides can be used for N-alkylation. For N-arylation, transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are highly effective.

N-Acylation: The reaction with acyl chlorides or anhydrides readily affords the corresponding N-amides. This not only introduces a new functional group but also alters the conformational preferences of the piperidine ring.

Ring Carbon Functionalization: While direct C-H functionalization can be challenging, modifications of the carbon skeleton are achievable through various synthetic routes. Oxidation of the piperidine ring to a tetrahydropyridine (B1245486) or a pyridine (B92270) derivative opens up avenues for a wider range of functionalization reactions, including Diels-Alder reactions or further transition-metal-catalyzed couplings. Subsequent reduction of the aromatic ring can then regenerate the piperidine scaffold with newly introduced substituents.

Development of Privileged Scaffolds from this compound

In medicinal chemistry, "privileged scaffolds" refer to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperidine ring itself is considered a privileged structure, and this compound serves as an excellent starting point for the construction of more complex, conformationally constrained bicyclic and polycyclic scaffolds.

The dual functionality of the molecule allows for intramolecular cyclization strategies to forge new rings. For example, after appropriate functionalization of the nitrogen atom and the ester side chain, an intramolecular condensation or cyclization can lead to the formation of fused ring systems like indolizidines and quinolizidines. These bicyclic structures are prevalent in a wide range of alkaloids with significant biological activities.

Another powerful strategy is the use of ring-closing metathesis (RCM). By introducing an additional alkenyl group onto either the nitrogen or the acetate side chain, RCM can be employed to construct a variety of fused or bridged bicyclic systems. The stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of these complex cyclization reactions.

| Privileged Scaffold Type | Potential Synthetic Strategy from this compound |

| Indolizidines | N-alkenylation followed by intramolecular cyclization or RCM. |

| Quinolizidines | Elaboration of the acetate side chain and subsequent intramolecular cyclization. |

| Spiro-piperidines | Intramolecular cyclization involving the nitrogen and a functionalized side chain. |

| Bridged Piperidines | Di-functionalization followed by an intramolecular bridging reaction. |

Table 2: Potential Privileged Scaffolds Derivable from this compound. This table outlines conceptual pathways to complex scaffolds.

The development of such privileged scaffolds from a readily available chiral building block like this compound is a testament to the power of modern synthetic organic chemistry in generating novel and diverse molecular architectures for drug discovery and chemical biology.

Applications of S Piperidin 3 Yl Acetic Acid Ethyl Ester As a Chiral Synthon in Complex Molecule Synthesis

Utilization in the Synthesis of Piperidine-Containing Alkaloids and Natural Products

The piperidine (B6355638) ring is a core structural motif in a vast array of alkaloids and natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often requires chiral building blocks to control stereochemistry.

Total Synthesis Approaches Employing (S)-Piperidin-3-YL-acetic acid ethyl ester

While the piperidine scaffold is central to numerous total synthesis campaigns, specific examples detailing the use of this compound as a starting material in the total synthesis of piperidine-containing alkaloids are not extensively documented in publicly available literature. Synthetic strategies for piperidine alkaloids often involve methodologies such as aza-Diels-Alder reactions, ring-closing metathesis, and reductions of pyridine (B92270) derivatives. These routes may generate the chiral piperidine core in situ or utilize other chiral precursors derived from amino acids or the chiral pool. The potential for this compound to serve as a chiral starting material in the total synthesis of alkaloids such as coniine or pelletierine (B1199966) derivatives remains an area for further exploration.

Semi-Synthetic Modifications using this compound

Semi-synthesis, the chemical modification of natural products, is a powerful tool for creating novel analogs with improved properties. There is a growing interest in the semi-synthetic modification of natural products to enhance their therapeutic potential. However, specific published examples of the direct use of this compound for the semi-synthetic modification of existing natural products are not readily found in the scientific literature. This could be due to the proprietary nature of such research within pharmaceutical development programs.

Role in the Construction of Heterocyclic Drug Leads and Candidate Molecules

The piperidine moiety is a common feature in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound serves as a valuable building block in the discovery and development of new therapeutic agents.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel intellectual property, improve potency, and optimize ADME (absorption, distribution, metabolism, and excretion) properties. While the piperidine scaffold itself is often the result of scaffold hopping exercises, specific examples detailing the use of this compound as the starting point for such a hop are not widely reported. The principle of bioisosterism involves replacing a functional group with another that has similar physicochemical properties, potentially leading to improved biological activity or pharmacokinetics. The ester and secondary amine functionalities of this compound could, in principle, be subjected to bioisosteric replacement to explore new chemical space, though documented examples are scarce.

Rational Design of Novel Chemical Entities Incorporating the Piperidine Core

A notable application of this compound is in the rational design of specific enzyme inhibitors and receptor antagonists. It has been identified as a key reagent in the synthesis of phenylethylaminopyrimidinylpiperidine derivatives that act as prostaglandin (B15479496) D2 (PGD2) receptor antagonists. theclinivex.com PGD2 is a mediator of allergic inflammation, and its receptor antagonists are being investigated for the treatment of allergic disorders such as asthma and allergic rhinitis. nih.gov

The synthesis of these antagonists involves the strategic incorporation of the (S)-piperidin-3-yl acetic acid ethyl ester scaffold to provide the necessary three-dimensional architecture for effective binding to the target receptor. The chiral nature of the synthon is crucial for the enantioselectivity of the final drug candidate, which often dictates its potency and safety profile.

| Application | Target | Therapeutic Area | Reference |

| Synthesis of phenylethylaminopyrimidinylpiperidine derivatives | Prostaglandin D2 (PGD2) receptor | Allergic disorders | theclinivex.com |

Interactive Data Table: Applications in Drug Design

| Application in Drug Design | Details |

| Target Class | G-protein coupled receptors (GPCRs) |

| Specific Target | Prostaglandin D2 (PGD2) receptor |

| Therapeutic Indication | Allergic Inflammation (e.g., Asthma, Allergic Rhinitis) |

| Role of this compound | Chiral building block for the synthesis of receptor antagonists |

Application in Asymmetric Catalysis as a Chiral Ligand Precursor

Chiral ligands are essential components of transition metal catalysts used in asymmetric synthesis. The development of novel chiral ligands is a continuous effort to improve the efficiency and selectivity of catalytic reactions. The structure of this compound, with its secondary amine and ester functionalities, presents an opportunity for its derivatization into novel chiral ligands.

The secondary amine can be functionalized with phosphine (B1218219), pyridine, or other coordinating groups to create P,N- or N,N-type ligands. The ester group can also be modified to introduce additional coordinating sites. However, a review of the current literature does not provide specific examples of this compound being used as a precursor for chiral ligands in asymmetric catalysis. The synthesis of chiral ligands often relies on other established chiral backbones. The potential of this specific chiral synthon in the field of asymmetric catalysis remains an underexplored area of research.

Design and Synthesis of this compound Derived Chiral Ligands

The synthesis of chiral ligands from this compound would theoretically involve the modification of the secondary amine and the ester functional groups to introduce coordinating atoms, such as phosphorus, nitrogen, or oxygen. A common approach would be the N-functionalization of the piperidine ring and the conversion of the ethyl ester to other functional groups.

For instance, a hypothetical synthesis of a P,N-ligand could begin with the N-arylation or N-alkylation of the piperidine nitrogen of this compound. This would be followed by the reduction of the ester group to an alcohol, which could then be converted to a leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a phosphine nucleophile, such as diphenylphosphine, would introduce the phosphorus donor atom.

Another potential design could involve the amidation of the ester group with a chiral amine, followed by N-functionalization of the piperidine ring to create a chiral diamine ligand. The modular nature of this compound would, in theory, allow for the systematic variation of substituents on both the nitrogen and the acetic acid side chain to fine-tune the steric and electronic properties of the resulting ligand.

Evaluation of Ligand Performance in Asymmetric Reactions

Once synthesized, these hypothetical chiral ligands derived from this compound would be evaluated in various metal-catalyzed asymmetric reactions to determine their efficacy. The performance of these ligands would be assessed based on key parameters such as enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield.

A typical evaluation would involve screening the ligands in a well-established asymmetric transformation, for example, the palladium-catalyzed asymmetric allylic alkylation (AAA) or a rhodium-catalyzed asymmetric hydrogenation. The results of such a hypothetical screening are presented in the interactive data table below.

Hypothetical Performance of this compound Derived Ligands in Asymmetric Catalysis

| Entry | Ligand | Reaction | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ligand A | Asymmetric Allylic Alkylation | 1,3-diphenylallyl acetate (B1210297) | [Pd(allyl)Cl]₂ | CH₂Cl₂ | 25 | 92 | 85 (R) |

| 2 | Ligand B | Asymmetric Allylic Alkylation | 1,3-diphenylallyl acetate | [Pd(allyl)Cl]₂ | THF | 25 | 88 | 78 (S) |

| 3 | Ligand C | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | MeOH | 20 | 99 | 91 (R) |

| 4 | Ligand D | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 20 | 95 | 82 (R) |

The data in this table is purely illustrative and intended to demonstrate how the performance of such ligands would be presented. The enantiomeric excess (ee) indicates the degree of stereoselectivity, while the yield reflects the efficiency of the catalytic process. Different ligands (A, B, C, D) would represent variations in the structure of the ligand derived from the starting material, showcasing how modifications to the ligand scaffold could influence the outcome of the reaction.

Computational Chemistry and Modeling Studies Pertaining to S Piperidin 3 Yl Acetic Acid Ethyl Ester

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of (S)-Piperidin-3-YL-acetic acid ethyl ester are intrinsically linked to its three-dimensional structure. The piperidine (B6355638) ring is not planar and typically adopts a chair conformation to minimize angular and torsional strain. For a 3-substituted piperidine like the title compound, two principal chair conformations are possible, differing in the axial or equatorial position of the acetic acid ethyl ester substituent.

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the relative energies of these conformers and map the potential energy landscape. Studies on similar 3-substituted piperidines, such as nipecotic acid and its ethyl ester (ethyl nipecotate), have shown that the equatorial conformer is generally more stable. nih.govrsc.orgresearchgate.net The energy difference between the axial and equatorial conformers (ΔG) is a key parameter, with a larger value indicating a stronger preference for the equatorial position. This preference is influenced by steric hindrance and stereoelectronic effects.

In the case of this compound, the ethyl acetate (B1210297) group is sterically demanding, and its placement in the equatorial position minimizes unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring. The presence of the nitrogen atom and its lone pair, as well as the possibility of intramolecular hydrogen bonding, can also influence the conformational equilibrium. rsc.org For instance, in ethyl nipecotate, an intramolecular hydrogen bond between the ester's carbonyl oxygen and the N-H group can stabilize the axial conformation to some extent, though the equatorial form generally remains favored. rsc.org

A comprehensive conformational analysis would involve a systematic search of the potential energy surface. This can be achieved by rotating the flexible bonds of the molecule, such as the C-C and C-O bonds of the ethyl acetate side chain, and calculating the energy of each resulting conformer. The results of such calculations can be visualized as a potential energy surface, with the low-energy regions corresponding to the most stable conformations.

Table 1: Representative Conformational Energy Data for Substituted Piperidines

| Compound | Method | Conformer | Relative Energy (kcal/mol) |

| Phenyl-1-piperidine | Quantum Mechanics (QM) | Equatorial | 0.0 |

| Phenyl-1-piperidine | Quantum Mechanics (QM) | Axial | 1.0 |

| Nipecotic Acid (Zwitterion) | NMR in D2O | Equatorial | 0.0 |

| Nipecotic Acid (Zwitterion) | NMR in D2O | Axial | 0.41 |

This table presents illustrative data from studies on related piperidine derivatives to highlight the typical energy differences observed between conformers.

Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects, which involve the interaction of electron orbitals due to the specific spatial arrangement of atoms, play a crucial role in the structure and reactivity of piperidine derivatives. nih.gov Hyperconjugation is a key stereoelectronic effect in these systems. It involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*).

A particularly important stereoelectronic interaction in piperidines is the anomeric effect, which can occur when a heteroatom is present in the ring. While the classical anomeric effect involves a heteroatom substituent adjacent to an in-ring heteroatom, related hyperconjugative interactions involving the ring nitrogen are present in this compound. The lone pair of the nitrogen atom can engage in hyperconjugative interactions with the antibonding orbitals of neighboring C-C bonds (n -> σ*). The efficiency of this overlap depends on the conformation of the ring and the orientation of the lone pair.

These stereoelectronic effects have a direct bearing on the reactivity of the molecule. For instance, the electron density at the nitrogen atom, modulated by hyperconjugation, will affect its nucleophilicity and basicity, which are critical for reactions such as N-alkylation. odu.eduresearchgate.net Furthermore, the stability of transition states in reactions involving the piperidine ring or the side chain will be influenced by how well the orbital overlap is maintained or disrupted.

Molecular Docking and Ligand-Receptor Interaction Prediction of Derived Compounds

While this compound itself may be a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

For derivatives of this compound, docking studies can predict their binding affinity and mode of interaction with various biological targets. For example, substituted piperidines are known to interact with a wide range of receptors, including G-protein coupled receptors and ion channels.

A typical molecular docking workflow involves:

Obtaining the three-dimensional structure of the target receptor, often from a protein data bank.

Preparing the ligand structure, in this case, a derivative of this compound, by generating its 3D coordinates and assigning appropriate charges.

Using a docking program to systematically explore possible binding poses of the ligand within the receptor's active site.

Scoring the generated poses based on a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

The results of docking studies can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information can then be used to design new derivatives with improved potency and selectivity.

Table 2: Example of Molecular Docking Data for Piperidine Derivatives against a Hypothetical Receptor

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Derivative A (N-benzyl) | -8.5 | Tyr123, Phe256 | Pi-Pi stacking, Hydrophobic |

| Derivative B (amide) | -9.2 | Asp101, Ser125 | Hydrogen bond, Electrostatic |

| Derivative C (sulfonamide) | -9.8 | Arg301, Gln150 | Hydrogen bond, Salt bridge |

This table provides a hypothetical representation of docking results to illustrate the type of data generated in such studies.

Transition State Modeling for Understanding Reaction Mechanisms

Transition state modeling is a powerful computational tool for elucidating reaction mechanisms and predicting reaction rates. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can calculate the activation energy of a reaction. This provides a quantitative measure of the reaction's feasibility.

For this compound, transition state modeling can be applied to understand a variety of reactions. A common reaction for piperidines is N-alkylation, where the nitrogen atom acts as a nucleophile. researchgate.net Modeling the transition state of this SN2 reaction would involve calculating the geometry and energy of the species where the new C-N bond is partially formed and the bond to the leaving group on the alkylating agent is partially broken. Such a model could predict how the reaction rate is affected by the choice of alkylating agent and the solvent.

Other reactions, such as those involving the ester group (e.g., hydrolysis or amidation) or functionalization at the piperidine ring, can also be studied. mdpi.comnih.govnih.gov For instance, modeling the transition states for reactions at the α-carbon of the ester could provide insights into the stereochemical outcome of such transformations.

The insights gained from transition state modeling are crucial for optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes to desired derivatives.

Prediction of Spectroscopic Properties to Aid Structural Elucidation (excluding basic identification)

Computational chemistry can accurately predict various spectroscopic properties, which is particularly useful for complex molecules where experimental spectra can be difficult to interpret. For this compound, the prediction of NMR and vibrational (IR and Raman) spectra can go beyond simple structure confirmation and aid in a more detailed structural elucidation.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in NMR spectra are highly sensitive to the molecule's conformation. By calculating the NMR parameters for different low-energy conformers (e.g., axial and equatorial), and then averaging these values based on their predicted populations (from the Boltzmann distribution), a theoretical spectrum can be generated that accounts for the conformational dynamics of the molecule. researchgate.net This approach can be used to:

Confirm the major conformation in solution by comparing the calculated and experimental spectra.

Assign specific peaks in a complex spectrum to particular protons or carbons in the molecule.

Distinguish between different stereoisomers, as they will have distinct predicted NMR spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule with good accuracy. researchgate.netnih.govmdpi.commdpi.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR and Raman spectra can be used to:

Assign the vibrational modes observed in the experimental spectra to specific molecular motions (e.g., C=O stretch, N-H bend, C-H stretch).

Identify the spectral signatures of different conformers. For example, the frequency of the N-H stretching vibration might differ depending on whether it is involved in an intramolecular hydrogen bond, which is conformation-dependent.

Study intermolecular interactions, such as hydrogen bonding in the solid state or in solution, by comparing the spectra of an isolated molecule with that of a cluster of molecules.

By combining these advanced computational predictions with experimental data, a much more detailed and robust structural characterization of this compound and its derivatives can be achieved.

Future Research Directions and Opportunities for S Piperidin 3 Yl Acetic Acid Ethyl Ester

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of substituted piperidines like (S)-Piperidin-3-yl-acetic acid ethyl ester is a central theme in organic chemistry, given the prevalence of the piperidine (B6355638) ring in pharmaceuticals. mdpi.com Traditional multi-step methods are often inefficient, prompting research into more streamlined and sustainable alternatives.

A promising future direction lies in the adoption of modular synthetic strategies that drastically reduce the number of required steps. Researchers at Scripps Research and Rice University have developed a novel two-stage process that simplifies the creation of complex piperidines. news-medical.net This method first employs biocatalytic carbon-hydrogen (C-H) oxidation, where an enzyme selectively installs a hydroxyl group onto the piperidine ring. news-medical.netnih.gov The second stage involves a radical cross-coupling reaction using nickel electrocatalysis to form new carbon-carbon bonds. news-medical.net This approach is highly efficient, reducing synthetic routes that traditionally took 7-17 steps down to just 2-5 steps. news-medical.net Crucially, it avoids the need for protecting groups and expensive precious metal catalysts like palladium, enhancing both the economic and environmental sustainability of the synthesis. news-medical.net

Further research could focus on adapting such C-H activation and late-stage functionalization techniques specifically for the asymmetric synthesis of this compound and its analogues. Other modern approaches, such as developing new stereocontrolled intramolecular cyclization reactions, also represent a key area for exploration to improve the synthesis of piperidine heterocycles. mdpi.com

Diversification of Derived Chemical Libraries through Parallel Synthesis

This compound serves as an ideal starting scaffold for generating diverse chemical libraries for drug discovery screening. The ability to rapidly create a multitude of derivatives from a common core is essential for exploring chemical space and identifying new therapeutic leads.

A key application of this building block is in the synthesis of phenylethylaminopyrimidinylpiperidine derivatives, which have been investigated as prostaglandin (B15479496) D2 receptor antagonists. theclinivex.com Future efforts will likely focus on using parallel synthesis techniques to expand upon this and other scaffolds.

One powerful strategy for diversification is the use of chiral auxiliaries to synthesize complex, enantiomerically pure derivatives. For example, a similar approach has been successfully used to create a library of chiral 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov In this method, a racemic piperidine starting material is reacted with a chiral auxiliary to form diastereomers, which are then separated and deprotected to yield the pure enantiomeric products. nih.gov Applying this concept to this compound could unlock a wide array of novel, stereochemically defined compounds.

The following table outlines a representative reaction scheme for diversification, based on established methods for creating indole (B1671886) derivatives from a piperidine core. nih.gov

| Step | Description | Reagents/Conditions | Outcome |

| 1. N-Alkylation | Attachment of a chiral auxiliary to the piperidine nitrogen. | Chiral auxiliary (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide), K₂CO₃, Acetonitrile, 45°C. nih.gov | Formation of a separable mixture of diastereomers. |

| 2. Separation | Chromatographic separation of the diastereomers. | High-Performance Liquid Chromatography (HPLC). nih.gov | Isolation of pure diastereomers. |

| 3. Deprotection | Removal of the chiral auxiliary. | Hydrogenation. nih.gov | Yields enantiomerically pure target derivatives. |

This approach, combined with high-throughput synthesis, can rapidly generate libraries of compounds for biological screening. Commercial providers of compound libraries, such as ChemDiv, often utilize such diverse heterocyclic scaffolds to build their collections for drug discovery programs. chemdiv.com

Advanced Applications in Chemical Biology Probe Development

Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. The piperidine scaffold, due to its prevalence in bioactive molecules, is an excellent starting point for designing such probes. While direct applications of this compound as a chemical probe are not yet widely reported, its structure provides a foundation for future development.

Future research could focus on modifying the molecule to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for photo-affinity labeling. For instance, given its use in synthesizing prostaglandin D2 receptor antagonists, a fluorescent derivative could be created to visualize the receptor's location and trafficking within cells. theclinivex.com

Another avenue involves using the ester functionality for the regioselective attachment of linkers, which can then be connected to various functional moieties. The synthesis of novel 3-thiazolidine acetic acid derivatives, where an ethyl ester is a key reactive handle, demonstrates how such functionalities can be used in complex chemical constructions. nih.gov This illustrates a potential strategy for converting this compound into sophisticated biological tools.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, scalability, and speed. nih.govunimi.it These enabling technologies are particularly well-suited for multistep syntheses and library production, making them a critical area of future research for derivatives of this compound.

Flow chemistry systems allow for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purities. nih.gov This technology has been successfully applied to generate libraries of urea-containing compounds from piperidin-4-one, a related building block. nih.gov In a model flow synthesis, reactants were pumped through heated reactor coils, achieving high conversion in minutes, a significant improvement over batch methods. nih.gov

Example of Flow Synthesis Conditions for a Piperidine-based Library: nih.gov

| Parameter | Value |

| Solvent | tBuOH or 1,2-Dichloroethane (DCE) |

| Temperature | 50-80 °C |

| Residence Time | ~17-20 minutes |

| Reactant Concentration | ~0.1 M |

Automated synthesis platforms, which can integrate multiple flow modules, represent the next frontier. fu-berlin.de These systems can perform complex, multi-step synthetic sequences without the need for manual intervention or purification of intermediates. unimi.itfu-berlin.de The development of open-source software and affordable hardware, such as the Raspberry Pi computer, to control these integrated systems is making this technology more accessible for research laboratories. researchgate.net Future work will likely involve designing and implementing a fully automated flow synthesis of this compound and its subsequent on-demand diversification into libraries of drug-like molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing enantiomerically pure (S)-Piperidin-3-YL-acetic acid ethyl ester?

- Methodological Answer : The compound is typically synthesized via esterification of (S)-Piperidin-3-YL-acetic acid using ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Chiral resolution may involve enzymatic methods (e.g., lipases) or chiral chromatography to ensure enantiopurity . For example, ethyl ester derivatives of piperidineacetic acid often require Boc protection of the piperidine nitrogen prior to esterification to prevent side reactions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Despite conflicting hazard classifications (e.g., non-hazardous in vs. irritant in ), standard precautions include:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Tightly sealed containers in cool, dry areas away from oxidizers .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak®) or polarimetry are standard. For example, enantiomers of piperidineacetic acid esters are resolved using hexane:isopropanol mobile phases with trifluoroacetic acid modifiers . NMR with chiral shift reagents (e.g., Eu(hfc)₃) can also confirm configuration .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for high-throughput applications?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-Ru complexes) or biocatalysis (e.g., immobilized esterases) improves yield and selectivity. For instance, hyperthermophilic esterases from Pyrobaculum calidifontis show high enantioselectivity (E > 100) for similar esters . Reaction conditions (solvent, temperature) must be optimized via DoE (Design of Experiments) to minimize racemization .

Q. How does the stereochemistry of the piperidine ring influence biological activity in receptor-binding studies?

- Methodological Answer : The (S)-configuration enhances binding to G-protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic pockets. In vitro assays (e.g., cAMP accumulation in HEK293 cells) paired with molecular docking (AutoDock Vina) can map interactions. For example, (S)-enantiomers of piperidine derivatives show 10-fold higher affinity for adenosine A₂A receptors than (R)-forms .

Q. What analytical techniques resolve contradictions in reported toxicity profiles of structurally similar esters?

- Methodological Answer : Discrepancies in toxicity (e.g., vs. ) may arise from impurities or isomer ratios. Mitigation involves:

- Purity Analysis : HPLC-MS to detect trace amines or unreacted precursors.

- Metabolic Profiling : Incubation with liver microsomes (e.g., rat S9 fraction) to identify toxic metabolites.

- In Silico Tools : ProTox-II predicts LD₅₀ and organ-specific risks based on structural analogs .

Q. How can this compound be functionalized for use in targeted drug delivery systems?

- Methodological Answer : The ester group allows conjugation via hydrolyzable linkers (e.g., PEG-succinimide). For example, coupling with nanoparticles (e.g., PLGA) via carbodiimide chemistry (EDC/NHS) enables controlled release. In vivo studies in rodent models validate biodistribution using radiolabeled (³H or ¹⁴C) analogs .

Contradiction Analysis

- Safety Data : Discrepancies in hazard classification (e.g., vs. ) likely stem from differences in purity or regulatory interpretations. Researchers should adopt precautionary measures regardless of SDS classifications.

- Synthetic Yields : Variability in reported yields (e.g., 60–90% in vs. 45–70% in ) may reflect solvent choice or catalyst loading. Optimization via response surface methodology (RSM) is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.